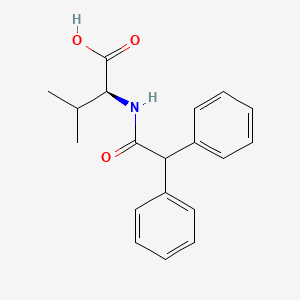

N-(diphenylacetyl)-L-valine

Description

N-(diphenylacetyl)-L-valine is an organic compound that belongs to the class of amides It is derived from the amino acid L-valine and diphenylacetic acid

Properties

IUPAC Name |

(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWHHXDOFSBKX-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylacetyl)-L-valine typically involves the reaction of L-valine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylacetyl)-L-valine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: New amides or esters.

Scientific Research Applications

N-(diphenylacetyl)-L-valine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

Biology: This compound can be used in the study of enzyme-substrate interactions and protein folding.

Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(diphenylacetyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

N-(diphenylacetyl)-L-alanine: Similar in structure but derived from L-alanine instead of L-valine.

N-(diphenylacetyl)-L-leucine: Derived from L-leucine, another branched-chain amino acid.

N-(diphenylacetyl)-L-isoleucine: Similar to N-(diphenylacetyl)-L-valine but derived from L-isoleucine.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched-chain structure and the presence of the diphenylacetyl group make it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of protein interactions.

Biological Activity

N-(Diphenylacetyl)-L-valine is a compound of significant interest in biological and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its diphenylacetyl moiety attached to the L-valine amino acid. This structural arrangement contributes to its chiral properties and potential as a chiral building block in organic synthesis.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can modulate their activity, influencing various signal transduction pathways and metabolic processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Modulation : It can act as a positive allosteric modulator for specific receptors, enhancing their response to agonists without directly activating them .

- Gene Expression Regulation : It might influence gene expression through interaction with transcription factors.

1. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, one study demonstrated that modifications to the structure enhanced its efficacy against various cancer cell lines. The compound was shown to improve serum cytokine levels associated with tumor suppression and reduce tumor growth in vivo .

2. Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties by modulating neurotransmitter systems. Its interaction with metabotropic glutamate receptors has been linked to enhanced neuronal survival under stress conditions .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can modulate inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits tumor growth; improves cytokine profiles | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Anti-inflammatory | Reduces inflammatory cytokines |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, alongside increased levels of IL-2 and TNF-α, indicating an enhanced immune response .

Case Study 2: Neuroprotection in Ischemia

A study involving neuronal cultures exposed to ischemic conditions demonstrated that treatment with this compound significantly reduced cell death and improved cell viability. This effect was attributed to its action on metabotropic glutamate receptors, enhancing neuroprotective signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.